1-(Adamantan-1-yl)-2-phenylethan-1-one chemical properties
1-(Adamantan-1-yl)-2-phenylethan-1-one chemical properties
An In-Depth Technical Guide to 1-(Adamantan-1-yl)-2-phenylethan-1-one: Synthesis, Properties, and Applications in Drug Development
Executive Summary
The incorporation of bulky, lipophilic scaffolds into active pharmaceutical ingredients (APIs) is a cornerstone strategy in modern medicinal chemistry. The adamantane moiety, often referred to as a "lipophilic bullet," dramatically alters the pharmacokinetic and pharmacodynamic profiles of molecules, particularly enhancing blood-brain barrier (BBB) penetration and metabolic stability[1]. 1-(Adamantan-1-yl)-2-phenylethan-1-one (CAS: 268543-19-7) is a highly versatile building block that combines the steric bulk of the adamantyl cage with the reactivity of a benzyl ketone.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding, synthesizing, and utilizing this compound. We will explore its physicochemical properties, detail field-proven synthetic methodologies, and analyze its mechanistic role in API development.
Chemical and Physical Properties
The structural fusion of an adamantane ring and a benzyl group yields a highly lipophilic and sterically hindered ketone. The alpha-carbon (adjacent to the carbonyl) is activated by the phenyl ring, making it a prime site for further functionalization (e.g., halogenation, alkylation, or reductive amination).
Table 1: Quantitative Data and Physicochemical Properties
| Property | Value / Description |
|---|---|
| Chemical Name | 1-(Adamantan-1-yl)-2-phenylethan-1-one |
| Synonyms | 1-Adamantyl benzyl ketone; 1-(1-adamantyl)-2-phenylethanone |
| CAS Registry Number | 268543-19-7 |
| Molecular Formula | C18H22O |
| Molecular Weight | 254.37 g/mol |
| Melting Point | 68–69 °C |
| Physical Form | Pale yellow to white powder |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Storage Conditions | Room Temperature (RT), inert atmosphere recommended |
Mechanistic Pathways & Structural Advantages
The therapeutic efficacy of adamantane derivatives is rooted in their specific physicochemical interactions with biological systems. The rigid, three-dimensional cage structure provides immense steric shielding, which protects adjacent pharmacophores from enzymatic degradation (e.g., by Cytochrome P450 enzymes)[1]. Furthermore, its high lipophilicity drives partitioning into lipid bilayers, a critical requirement for central nervous system (CNS) targets like the NMDA receptor or viral M2 proton channels[2].
Pharmacokinetic and pharmacodynamic advantages of the adamantane scaffold in CNS drugs.
Experimental Methodologies: Synthesis of the Core
Synthesizing sterically hindered, non-symmetrical ketones presents a distinct chemical challenge: the over-addition of organometallic reagents to the newly formed ketone, which yields unwanted tertiary alcohols. To circumvent this, we rely on two field-proven protocols.
Protocol A: Lewis Acid-Catalyzed Grignard Addition
This method utilizes transition metal catalysis (e.g., CuCl or MnCl2) to modulate the reactivity of the Grignard reagent, favoring rapid reductive elimination over secondary nucleophilic attack[3].
Step-by-Step Methodology:
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Acyl Chloride Preparation: Suspend adamantane-1-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (SOCl2, 1.3 eq) dropwise at 70 °C. Stir for 8 hours. Causality: Toluene allows for an azeotropic distillation post-reaction, ensuring complete removal of excess SOCl2 and preventing HCl formation in subsequent steps[3].
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Catalyst Setup: Dissolve the resulting adamantane-1-carbonyl chloride in anhydrous THF under an argon atmosphere. Add 3–5 mol% CuCl. Cool the reaction vessel to 0 °C.
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Controlled Transmetalation: Dropwise add benzylmagnesium bromide (1.05 eq) in THF. Causality: The CuCl catalyst transmetalates the Grignard reagent into an organocopper intermediate. This species is highly reactive toward acyl chlorides but virtually inert toward ketones, thereby preventing the formation of a tertiary alcohol byproduct[3].
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Quenching & Workup: Quench the reaction strictly with saturated aqueous NH4Cl. Causality: NH4Cl breaks the copper complex without causing the acidic cleavage of the THF solvent, a known side-reaction when Lewis acids are present[3]. Extract with diethyl ether, dry over MgSO4, and concentrate under reduced pressure.
Protocol B: The Weinreb Amide Approach
For absolute chemoselectivity, the Weinreb amide protocol is the gold standard. It relies on the formation of a stable, five-membered chelate that physically halts the reaction at the tetrahedral intermediate stage[4].
Weinreb amide mechanism preventing Grignard over-addition in bulky ketone synthesis.
Step-by-Step Methodology:
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Amide Formation: Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM). Add triethylamine (Et3N, 2.2 eq) at 0 °C to liberate the free base. Slowly add adamantane-1-carbonyl chloride (1.0 eq). Causality: Et3N acts as an acid scavenger, driving the reaction forward and preventing the degradation of the amine[4].
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Ketone Formation: Isolate the Weinreb amide and dissolve it in anhydrous THF at 0 °C. Add benzylmagnesium chloride (1.2 eq). Causality: The magnesium ion coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This bidentate chelation stabilizes the tetrahedral intermediate, making it impossible for a second equivalent of Grignard reagent to attack[4].
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Acidic Collapse: Quench the reaction with 1M HCl. Causality: The acidic environment protonates the intermediate, collapsing the chelate to release the desired ketone and a water-soluble amine salt, which is easily removed during the aqueous wash[5].
Applications in Drug Development
1-(Adamantan-1-yl)-2-phenylethan-1-one is not merely an end-product; it is a strategic intermediate. The presence of the benzylic methylene group adjacent to the carbonyl allows for precise late-stage functionalization.
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CNS Therapeutics: By subjecting this ketone to reductive amination, researchers can generate bulky, secondary or tertiary amines. These structures mimic the pharmacophore of drugs like Memantine and Dopamantine, leveraging the adamantane cage to bypass the BBB and modulate dopaminergic or glutamatergic pathways[6].
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Antiviral Scaffolds: Adamantane derivatives are historic pillars of antiviral therapy (e.g., Amantadine). Modifying the benzyl ring of this ketone with electron-withdrawing groups (via electrophilic aromatic substitution prior to coupling) allows for the tuning of the molecule's binding affinity within the M2 viral proton channel[7].
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ADME Optimization: The integration of the adamantane group into a drug candidate drastically reduces its aqueous solubility but exponentially increases its lipid solubility. This is utilized in prodrug formulations to create depot effects, extending the half-life of the drug in vivo[6].
References
- Source: Collection of Czechoslovak Chemical Communications (cas.cz)
- Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews - ACS Publications URL
- Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: Thieme Connect URL
- Title: 1-(adamantan-1-yl)
- Title: Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals Source: BenchChem URL
- Title: Use of the Adamantane Structure in Medicinal Chemistry Source: Ingenta Connect URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
